molecular formula C13H18F3N3O2S B12547483 Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate CAS No. 668484-48-8

Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

Cat. No.: B12547483
CAS No.: 668484-48-8
M. Wt: 337.36 g/mol
InChI Key: HBSIREDCBDRXAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C13H18F3N3O2S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the thiazole ring. Finally, the tert-butyl group is introduced to form the carboxylate ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

668484-48-8

Molecular Formula

C13H18F3N3O2S

Molecular Weight

337.36 g/mol

IUPAC Name

tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C13H18F3N3O2S/c1-12(2,3)21-11(20)19-6-4-18(5-7-19)10-17-9(8-22-10)13(14,15)16/h8H,4-7H2,1-3H3

InChI Key

HBSIREDCBDRXAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CS2)C(F)(F)F

Origin of Product

United States

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